Cas no 952982-47-7 (5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate)

5-(4-Fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate is a synthetic organic compound featuring a fluorophenyl-substituted oxazole core linked to a pyrrolidine-sulfonyl benzoate moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents due to its sulfonamide and ester functional groups. The presence of the 4-fluorophenyl group may enhance binding affinity and metabolic stability, while the pyrrolidine-sulfonyl component could contribute to solubility and target interaction. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery and biochemical research. The compound's purity and stability under standard conditions support its use in exploratory studies.
5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate structure
952982-47-7 structure
Product Name:5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate
CAS No:952982-47-7
MF:C21H19FN2O5S
MW:430.449367761612
CID:6319040
PubChem ID:16869752
Update Time:2025-08-03

5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate
    • 952982-47-7
    • (5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
    • AKOS024652875
    • F2496-0494
    • [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate
    • [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate
    • Inchi: 1S/C21H19FN2O5S/c22-17-7-3-15(4-8-17)20-13-18(23-29-20)14-28-21(25)16-5-9-19(10-6-16)30(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2
    • InChI Key: AHTZYSWNOGZQMR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(=O)OCC2C=C(C3C=CC(=CC=3)F)ON=2)=CC=1)(N1CCCC1)(=O)=O

Computed Properties

  • Exact Mass: 430.09987105g/mol
  • Monoisotopic Mass: 430.09987105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 98.1Ų

5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate Pricemore >>

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Additional information on 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate

Introduction to 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate (CAS No. 952982-47-7) and Its Applications in Modern Chemical Biology

5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate, identified by the CAS number 952982-47-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl moiety linked to a 4-(pyrrolidine-1-sulfonyl)benzoate group. The presence of both fluorine and pyrrolidine sulfonyl functionalities makes this molecule a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.

The 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl part of the molecule contributes to its unique electronic properties, which are influenced by the electron-withdrawing nature of the fluorophenyl group. This feature is particularly advantageous in medicinal chemistry, where such structural elements often enhance binding affinity and metabolic stability. On the other hand, the 4-(pyrrolidine-1-sulfonyl)benzoate moiety introduces a polar, charged group that can interact favorably with biological targets such as enzymes and receptors. The combination of these structural features makes 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate a versatile scaffold for designing molecules with tailored biological activities.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. The unique structural features of 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate make it an attractive candidate for this purpose. Specifically, the pyrrolidine-sulfonyl group can serve as a hinge-binding motif, interacting with key residues in the PPI interface. This concept has been explored in several recent studies, where similar scaffolds have shown promising activity against various PPIs.

One notable application of this compound is in the field of kinase inhibition. Kinases are enzymes that play a central role in cell signaling pathways and are frequently dysregulated in cancer. The ability of 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate to modulate kinase activity lies in its ability to bind to the ATP-binding pocket or other critical residues within the kinase domain. Preliminary computational studies have suggested that the compound can effectively compete with ATP for binding sites on kinases such as EGFR and JAK2. These findings are supported by experimental data from recent publications, where analogs of this compound have demonstrated inhibitory effects on several kinases with high selectivity.

The role of fluorine atoms in pharmaceutical compounds cannot be overstated. The presence of a fluorine atom at the para position of the phenyl ring (4-fluorophenyl) enhances metabolic stability and binding affinity by influencing electronic distribution and hydrophobic interactions. This is particularly relevant in drug design, where fluorinated compounds often exhibit improved pharmacokinetic profiles. In the context of 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate, the fluorine atom likely contributes to its stability under physiological conditions while maintaining strong interactions with biological targets.

Furthermore, the oxazol ring is another key structural element that adds complexity to this molecule. Oxazole derivatives are known for their broad spectrum of biological activities and have been widely studied for their potential applications in medicine. The oxazole ring in 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate provides a rigid framework that can facilitate optimal positioning within biological targets. This rigidity is often crucial for achieving high-affinity binding and can be fine-tuned through structural modifications.

The development of novel therapeutic agents requires a deep understanding of molecular interactions at both atomic and macroscopic levels. Computational methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations have become indispensable tools in modern drug discovery. These methods allow researchers to predict how small molecules like 5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl 4-(pyrrolidine-1-sulfonyl)benzoate will interact with their biological targets. For instance, MD simulations can provide insights into the conformational dynamics of both the compound and its target protein, while QM calculations can elucidate electronic interactions at an atomic level.

Recent advances in computational chemistry have enabled more accurate predictions of binding affinities and mechanism-based drug design. These advancements have been instrumental in optimizing lead compounds like 5-(4-fluorophenyl)-1,2-oxazol-3-y l methyl 4 -( py r o l i n d i n e - 1 - sul f o n y l ) b e n z o a t e for clinical applications. By integrating experimental data with computational predictions, researchers can rapidly identify promising candidates for further development while minimizing costly synthetic trials.

In conclusion,5-(4-fluorophenyl)-1,2 ox az ol -3 - ylmethyl 4 -( py r o l i n d i ne - 1 - sul fon y l ) ben z o ate ( CAS No .952982 -47 -7) represents a significant advancement in chemical biology research due to its unique structural features and potential applications in drug discovery . Its ability to modulate protein-protein interactions , kinases ,and other biological targets makes it an exciting prospect for future therapeutic development . As computational methods continue to improve ,the design and optimization of such complex molecules will become increasingly efficient ,accelerating progress toward new treatments for various diseases .

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